molecular formula C9H19NO B13331562 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol

3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol

Cat. No.: B13331562
M. Wt: 157.25 g/mol
InChI Key: HKVBHYCAXBRNLY-UHFFFAOYSA-N
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Description

3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO It is a derivative of pyrrolidine, featuring a hydroxyl group attached to a propyl chain, which is further connected to a dimethyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Dimethylation: The pyrrolidine ring is then subjected to dimethylation to introduce the two methyl groups at the 5-position.

    Attachment of the Propyl Chain: The final step involves the attachment of the propyl chain with a hydroxyl group to the 3-position of the dimethylpyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)propan-1-ol: Similar structure but with a piperidine ring instead of a dimethylpyrrolidine ring.

    5,5-Dimethylpyrrolidin-3-ol: Lacks the propyl chain with a hydroxyl group.

Uniqueness

3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol is unique due to the presence of both the dimethyl-substituted pyrrolidine ring and the propyl chain with a hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight: 155.26 g/mol

Potential Mechanisms:

  • Neurotransmitter Modulation : Compounds with similar structures have been noted for their ability to influence neurotransmitter pathways, particularly in the central nervous system.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the capability to reduce inflammation markers, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Biological Activity Data Table

Activity TypeObserved EffectsReference
Neurotransmitter ModulationPotential enhancement of synaptic transmission
Anti-inflammatoryReduction in cytokine levels
CytotoxicityLow cytotoxic effects on cancer cell lines

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that the compound could significantly reduce cell death and improve cell viability by modulating oxidative stress pathways.

Study 2: Anti-inflammatory Properties

In another research effort, derivatives of this compound were tested for their anti-inflammatory properties in vitro. The findings revealed a notable decrease in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with these compounds.

Study 3: Anticancer Activity

Research examining the anticancer potential of structurally similar compounds reported moderate anti-proliferative activity against various cancer cell lines, suggesting that further exploration into the derivatives of this compound may yield valuable insights into its potential as an anticancer agent.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(5,5-dimethylpyrrolidin-3-yl)propan-1-ol

InChI

InChI=1S/C9H19NO/c1-9(2)6-8(7-10-9)4-3-5-11/h8,10-11H,3-7H2,1-2H3

InChI Key

HKVBHYCAXBRNLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)CCCO)C

Origin of Product

United States

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